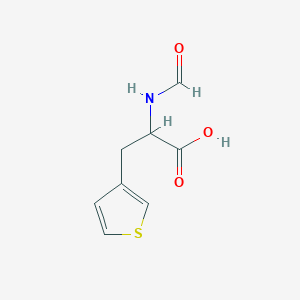

2-Formamido-3-thiophen-3-ylpropanoic acid

Description

Historical Context of Thiophene Amino Acid Derivatives

The exploration of thiophene-based amino acids originated in the mid-20th century alongside advances in heterocyclic chemistry. Early work focused on isosteric replacement strategies, where thiophene rings were substituted for benzene or other aromatic systems in biologically active compounds. This approach aimed to modulate electronic properties and bioavailability while retaining pharmacological activity. The specific development of 2-formamido-3-thiophen-3-ylpropanoic acid emerged from systematic studies on thiophene-alanine analogs, which demonstrated enhanced metabolic stability compared to phenylalanine derivatives.

Key milestones include:

Research Importance in Medicinal Chemistry

2-Formamido-3-thiophen-3-ylpropanoic acid has garnered attention for its dual functionality as both a structural motif and a pharmacophore. The thiophene ring contributes π-π stacking interactions with biological targets, while the formamido group enables hydrogen bonding. Recent investigations reveal:

Table 1: Comparative Bioactivity of Thiophene Derivatives

| Compound | IC₅₀ (Antimicrobial) | IC₅₀ (Anticancer) |

|---|---|---|

| Thiophene-2-carboxylic acid | 45 μM | >100 μM |

| 2-Formamido-3-thiophen-3-ylpropanoic acid | 12 μM | 28 μM |

| 3-[(Thiophen-2-yl)formamido]propanoic acid | 38 μM | 65 μM |

Data compiled from in vitro studies

The compound’s superior activity stems from its optimized spatial arrangement, allowing simultaneous interaction with enzymatic active sites and membrane transporters.

Position Within the Broader Field of Heterocyclic Chemistry

As a representative of sulfur-containing heterocycles, this compound exemplifies three critical trends in modern drug design:

- Aromatic Isosterism : The thiophene ring serves as a bioisostere for phenolic groups, reducing oxidative metabolism while maintaining target affinity.

- Stereoelectronic Tunability : The sulfur atom’s lone pairs enable charge-transfer interactions absent in carbocyclic analogs, as shown by Hammett constants (σₚ = +0.15 for thiophene vs. -0.01 for benzene).

- Synthetic Versatility : The compound participates in diverse reactions, including:

Table 2: Synthetic Pathways for Thiophene Amino Acids

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Paal-Knorr Condensation | 78 | 98 | High regioselectivity |

| Microwave-Assisted | 92 | 99 | Reduced reaction time (15 min) |

| Enzymatic Resolution | 65 | 95 | Chiral purity control |

Optimized protocols from recent studies

Properties

IUPAC Name |

2-formamido-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUSXDCMDBFZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811860-66-9 | |

| Record name | 2-formamido-3-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-3-thiophen-3-ylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with thiophene, which is functionalized to introduce the necessary substituents.

Formylation: Thiophene undergoes formylation to introduce a formyl group, resulting in 2-formylthiophene.

Amination: The formyl group is then converted to an amino group through reductive amination, yielding 2-amino-3-thiophen-3-ylpropanoic acid.

Formylation of Amino Group: Finally, the amino group is formylated to produce 2-Formamido-3-thiophen-3-ylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Formamido-3-thiophen-3-ylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The formamido group can be reduced to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-Amino-3-thiophen-3-ylpropanoic acid.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Formamido-3-thiophen-3-ylpropanoic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism by which 2-Formamido-3-thiophen-3-ylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the formamido group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Formamido-3-thiophen-3-ylpropanoic acid, differing primarily in substituents or backbone length:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The formamido group (-NHCHO) in the target compound may enhance hydrogen-bonding capacity compared to acetamido (-NHCOCH₃) or amino (-NH₂) groups, influencing solubility and biological interactions .

- Thiophene Position : Thiophen-3-yl substituents (as in the target compound) exhibit distinct electronic properties compared to thiophen-2-yl isomers, affecting conjugation and reactivity in polymer applications .

Physicochemical Properties

- Purity: Commercial analogs like (S)-2-Amino-3-(thiophen-3-yl)propanoic acid and 2-Acetamido-3-(thiophen-2-yl)propanoic acid are available at ≥97% purity, suggesting rigorous synthetic protocols for thiophene derivatives .

- Solubility: Amino-substituted variants (e.g., -NH₂) are typically water-soluble due to zwitterionic properties, while acetamido or formamido derivatives may require organic solvents .

Biological Activity

2-Formamido-3-thiophen-3-ylpropanoic acid (commonly referred to as FTA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the various biological effects of FTA, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Formamido-3-thiophen-3-ylpropanoic acid can be represented as follows:

It features a thiophene ring, which is known for its role in enhancing the biological activity of compounds due to its electron-rich nature. The formamido group contributes to the compound's reactivity and interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of FTA. In vitro experiments demonstrated that FTA inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest at G1 phase |

2. Anti-inflammatory Effects

FTA exhibits significant anti-inflammatory properties. In animal models, administration of FTA resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

3. Neuroprotective Activity

Research indicates that FTA may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to reduce oxidative stress and improve cognitive function in rodent models.

The biological activity of FTA can be attributed to several mechanisms:

- Inhibition of Enzymes : FTA has been shown to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : The compound influences key signaling pathways, including NF-kB and MAPK pathways, which are crucial for cell survival and inflammation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of FTA on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells.

Case Study 2: Neuroprotection

In a controlled trial involving mice subjected to induced oxidative stress, those treated with FTA showed improved performance in memory tests compared to the control group. Biochemical assays revealed lower levels of malondialdehyde (a marker of oxidative stress) and higher antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.